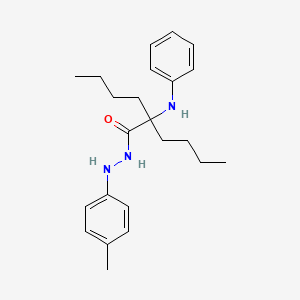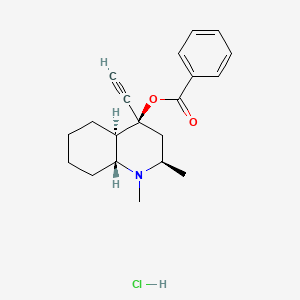
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- involves multiple steps, starting with the preparation of the purine core. The key steps include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other precursors.
Functionalization: The core is then functionalized at specific positions to introduce the desired substituents, such as the diphenylmethyl-piperazinyl group and the isobutyl group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with specific receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Modulate Signaling Pathways: Influence various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
Caffeine: Another xanthine derivative with stimulant properties.
Theobromine: Found in cocoa, with mild stimulant effects.
Theophylline: Used in respiratory treatments for its bronchodilator effects.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-8-((4-(diphenylmethyl)-1-piperazinyl)methyl)-1-methyl-3-(2-methylpropyl)- is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its diverse applications and potential therapeutic benefits set it apart from other similar compounds.
特性
CAS番号 |
90749-57-8 |
|---|---|
分子式 |
C28H34N6O2 |
分子量 |
486.6 g/mol |
IUPAC名 |
8-[(4-benzhydrylpiperazin-1-yl)methyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C28H34N6O2/c1-20(2)18-34-26-24(27(35)31(3)28(34)36)29-23(30-26)19-32-14-16-33(17-15-32)25(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,20,25H,14-19H2,1-3H3,(H,29,30) |
InChIキー |
ZMLLOZILVGZNER-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


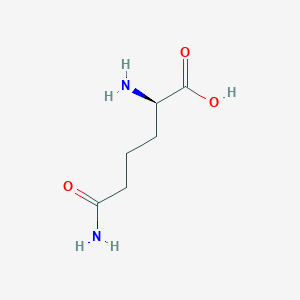
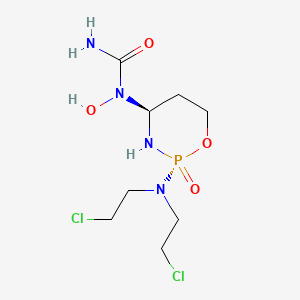

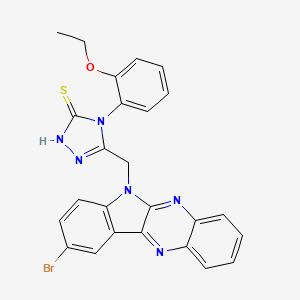
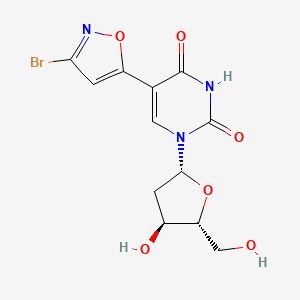


![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)



